5-(4-chlorobenzyl)-2-methyl-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one
Description
Properties
IUPAC Name |
5-[(4-chlorophenyl)methyl]-2-methyl-7-thiophen-2-yl-[1,3]thiazolo[4,5-d]pyridazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClN3OS2/c1-10-19-15-16(24-10)14(13-3-2-8-23-13)20-21(17(15)22)9-11-4-6-12(18)7-5-11/h2-8H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQHAKUGNCXORBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C(=NN(C2=O)CC3=CC=C(C=C3)Cl)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClN3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as thiazolo[5,4-d]thiazoles, have been found to be promising building blocks in the synthesis of semiconductors for plastic electronics. They are electron-deficient systems with high oxidative stability and a rigid planar structure, enabling efficient intermolecular π–π overlap.
Mode of Action
It can be inferred from related studies that the compound may interact with its targets through efficient intermolecular π–π overlap. This interaction could result in changes in the electronic properties of the system, potentially influencing the compound’s performance in applications such as photocatalysis.
Biochemical Pathways
Compounds with similar structures have been shown to exhibit superior photocatalytic activity for hydrogen production and dye degradation. This suggests that the compound could potentially influence pathways related to these processes.
Biological Activity
The compound 5-(4-chlorobenzyl)-2-methyl-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one is a member of the thiazolo[4,5-d]pyridazinone family, which has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant research findings.
Synthesis of the Compound
The synthesis of this compound typically involves multi-step organic synthesis. The initial steps include the formation of the thiazole and pyridazine rings through cyclization reactions. The compound can be synthesized by reacting appropriate precursors such as α-haloketones and thioureas under acidic or basic conditions, followed by cyclization with hydrazine derivatives to form the pyridazine structure .
Anticancer Activity
Recent studies have demonstrated that thiazolo[4,5-d]pyridazinones exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds structurally related to this compound have shown promising results in inhibiting the growth of MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines. The mechanism of action appears to involve induction of apoptosis and cell cycle arrest at specific phases (S and G2/M) in these cancer cells .
Table 1: Anticancer Activity Data
| Compound | Cell Line | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 | TBD | Apoptosis induction |
| This compound | HepG2 | TBD | Cell cycle arrest |
Anti-inflammatory and Analgesic Properties
In addition to anticancer properties, compounds from the thiazolo[4,5-d]pyridazinone class have been evaluated for their analgesic and anti-inflammatory activities. For example, a series of derivatives were tested using standard models such as the acetic acid-induced writhing test and the hot plate test. Results indicated that these compounds can significantly reduce pain responses in animal models, suggesting their potential as therapeutic agents for pain management .
The biological activity of this compound is thought to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.
- Receptor Modulation : It may interact with cellular receptors that regulate apoptosis and cell cycle progression.
- DNA Interaction : Some studies suggest that similar compounds can interfere with DNA replication processes.
Case Studies
A notable case study involved the evaluation of a related thiazolo[4,5-d]pyridazinone compound in a preclinical model. The study highlighted significant reductions in tumor size in treated groups compared to controls. Furthermore, histopathological analyses revealed reduced mitotic figures in tumor tissues from treated animals, indicating effective inhibition of tumor growth mechanisms .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Thiazolo[4,5-d]pyridazin-4(5H)-ones
The biological activity of thiazolo[4,5-d]pyridazinones is highly substituent-dependent. Below is a comparative analysis:
Key Observations :
- Aromatic vs. Aliphatic Substituents : The 4-chlorobenzyl group (electron-withdrawing) at position 5 may enhance metabolic stability compared to aliphatic chains (e.g., pyrrolidinyl) .
- Thiophene vs.
- Methyl vs. Amino Groups: The 2-methyl group in the target compound reduces polarity compared to 2-amino derivatives (e.g., 2-amino-7-(4-chlorophenyl) analogs), possibly improving membrane permeability .
Comparison with Isoxazolo[4,5-d]pyridazin-4(5H)-ones
Replacing the thiazole ring with isoxazole (e.g., 7-bromo-5-(4-chlorobenzyl)-3-propylisoxazolo[4,5-d]pyridazin-4(5H)-one ) reduces sulfur content but introduces an oxygen atom, altering hydrogen-bonding capacity and solubility . Such analogs show divergent bioactivity profiles, highlighting the critical role of the thiazole core in target engagement .
Q & A
Q. How to validate the compound’s mechanism of action in complex biological systems?
- Answer : Integrate multi-omics approaches:
- Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment.
- Proteomics : SILAC labeling to quantify kinase inhibition profiles .
- Metabolomics : Track changes in TCA cycle intermediates via GC-MS .
Methodological Notes
- Contradictions in Synthesis Yields : Variable yields (e.g., 35% vs. 65%) may stem from trace moisture in solvents or inadequate inert atmospheres. Always pre-dry solvents over molecular sieves .
- Biological Replication : For IC₅₀ studies, include ≥3 independent experiments to ensure statistical power .
- Data Reproducibility : Share raw NMR/MS spectra via repositories like Zenodo to enhance transparency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
